molecular formula C7H8N4S2 B11760078 1H-Purine, 2,6-bis(methylthio)- CAS No. 1201-58-7

1H-Purine, 2,6-bis(methylthio)-

Cat. No.: B11760078
CAS No.: 1201-58-7
M. Wt: 212.3 g/mol
InChI Key: QLBHIPFBFNPVKW-UHFFFAOYSA-N
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Description

1H-Purine, 2,6-bis(methylthio)- is a purine derivative with the molecular formula C7H8N4S2. This compound is characterized by the presence of two methylthio groups attached to the purine ring at positions 2 and 6. Purine derivatives are known for their significant roles in various biological processes and their applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine, 2,6-bis(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of a substituted purine compound with methylthiolating agents under basic conditions. For instance, a substituted purine compound can be dissolved in a solvent like dimethylformamide (DMF) and reacted with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 1H-Purine, 2,6-bis(methylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1H-Purine, 2,6-bis(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Purine, 2,6-bis(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Purine, 2,6-bis(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1H-Purine, 6-(methylthio)-
  • 1H-Purine, 2-(methylthio)-
  • 6-Mercaptopurine

Comparison: 1H-Purine, 2,6-bis(methylthio)- is unique due to the presence of two methylthio groups, which can influence its chemical reactivity and biological activity. Compared to 6-mercaptopurine, which has a single thiol group, 1H-Purine, 2,6-bis(methylthio)- may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

1201-58-7

Molecular Formula

C7H8N4S2

Molecular Weight

212.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)-7H-purine

InChI

InChI=1S/C7H8N4S2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11)

InChI Key

QLBHIPFBFNPVKW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1NC=N2)SC

Origin of Product

United States

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